molecular formula C18H21Br2N7O B11682296 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11682296
M. Wt: 511.2 g/mol
InChI Key: WCUHIUVOMWZAGL-SRZZPIQSSA-N
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Description

2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a triazine ring, and a hydrazinylidene group. Its molecular formula is C18H21Br2N7O, and it has a molecular weight of approximately 525.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol typically involves multiple steps, starting with the bromination of phenol to introduce the bromine atoms at the 2 and 4 positions. This is followed by the formation of the hydrazinylidene group and the triazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A simpler compound with similar bromine substitutions but lacking the triazine and hydrazinylidene groups.

    4,6-Dibromo-2-chlorophenol: Another brominated phenol with a chlorine atom instead of the triazine and hydrazinylidene groups.

    2,4-Dibromo-6-chlorophenol: Similar to the previous compound but with a different substitution pattern.

Uniqueness

The uniqueness of 2,4-dibromo-6-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21Br2N7O

Molecular Weight

511.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H21Br2N7O/c19-13-9-12(15(28)14(20)10-13)11-21-25-16-22-17(26-5-1-2-6-26)24-18(23-16)27-7-3-4-8-27/h9-11,28H,1-8H2,(H,22,23,24,25)/b21-11+

InChI Key

WCUHIUVOMWZAGL-SRZZPIQSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)N4CCCC4

Origin of Product

United States

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